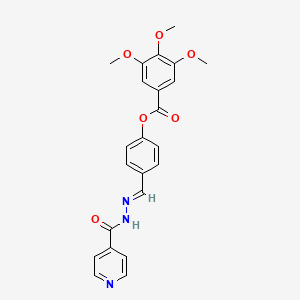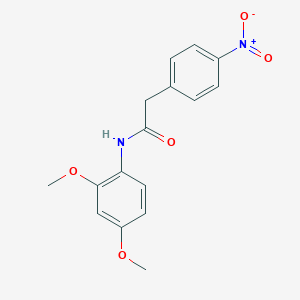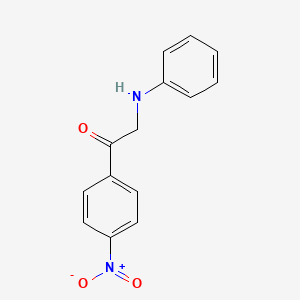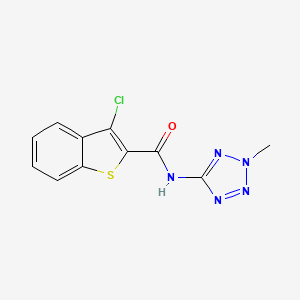![molecular formula C20H19ClO3 B5870277 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5870277.png)
6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as DMBCO-Cl, is a synthetic compound that has been developed for use in scientific research. This compound has been found to have a range of potential applications in various fields of study, including biochemistry, pharmacology, and medicine.
Mechanism of Action
6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one works by selectively binding to GPCRs that have been engineered to contain a specific amino acid sequence. This binding allows for the attachment of fluorescent probes, which can then be used to track the movement and activity of the labeled receptors. The specificity of 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one for these engineered receptors makes it a valuable tool for studying GPCR signaling pathways and for identifying potential drug targets.
Biochemical and Physiological Effects:
6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one itself does not have any direct biochemical or physiological effects, as it is primarily used as a research tool. However, its ability to selectively label GPCRs has important implications for the study of these receptors and their functions in various physiological processes, including neurotransmission, hormone regulation, and immune response.
Advantages and Limitations for Lab Experiments
One of the key advantages of 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is its specificity for engineered GPCRs, which allows for selective labeling and tracking of these receptors in live cells and tissues. This has important implications for the study of GPCR signaling and function, as well as for drug discovery efforts targeting these receptors. However, the use of 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is limited by the fact that it requires the engineering of specific GPCRs in order to be effective. Additionally, its use in live cells and tissues may be limited by factors such as photobleaching and phototoxicity.
Future Directions
There are several potential future directions for the use of 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in scientific research. One area of focus is the development of new fluorescent probes that can be used in conjunction with 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one to improve the visualization and tracking of GPCRs. Another area of interest is the use of 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in the study of GPCR signaling in disease states, such as cancer and neurodegenerative disorders. Finally, there is potential for the use of 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in the development of new drugs targeting GPCRs, based on the insights gained from its use in research.
Synthesis Methods
The synthesis of 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves multiple steps, starting with the preparation of 3,4-dimethylcoumarin. This is then reacted with chloroacetyl chloride to form the intermediate compound, which is subsequently reacted with 3,5-dimethylbenzyl alcohol to produce 6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one. The purity of the final product is confirmed using analytical techniques such as NMR and HPLC.
Scientific Research Applications
6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been found to be a useful tool in scientific research, particularly in the study of G protein-coupled receptors (GPCRs). This compound can be used to selectively label GPCRs with fluorescent probes, allowing for the visualization and tracking of these receptors in live cells and tissues. This has important implications for the study of GPCR signaling and function, as well as for drug discovery efforts targeting these receptors.
properties
IUPAC Name |
6-chloro-7-[(3,5-dimethylphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-11-5-12(2)7-15(6-11)10-23-19-9-18-16(8-17(19)21)13(3)14(4)20(22)24-18/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREVNTKABSIPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)C)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5870226.png)


![N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5870245.png)



![N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5870287.png)